molecular formula C15H16N2O2 B13039798 Benzyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate

Benzyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B13039798
M. Wt: 256.30 g/mol
InChI Key: IDIXXVYTMLZNPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate is a complex organic compound with a unique bicyclic structure.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or alcohols, while reduction reactions may yield alkanes or amines .

Scientific Research Applications

Benzyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioisostere, which can mimic the biological activity of other compounds while improving their stability and solubility.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals with improved properties.

    Industry: Utilized in the production of high-value chemicals and materials

Mechanism of Action

The mechanism of action of benzyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets and pathways. As a bioisostere, it can replace certain functional groups in drug molecules, thereby altering their pharmacokinetic and pharmacodynamic properties. This can lead to improved metabolic stability, reduced toxicity, and enhanced efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate is unique due to its specific bicyclic structure, which provides distinct advantages in terms of metabolic stability and lipophilicity compared to other bioisosteres. This makes it a valuable tool in drug discovery and development .

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

benzyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate

InChI

InChI=1S/C15H16N2O2/c16-7-14-12-6-13(14)9-17(8-12)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-14H,6,8-10H2

InChI Key

IDIXXVYTMLZNPV-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC1C2C#N)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.